BenchChemオンラインストアへようこそ!

tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

ROR nuclear receptors Inverse agonism Regioisomeric selectivity

tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352530-45-0) is a bifunctional heterocyclic building block that combines a Boc‑protected pyrrolidine core with a 5‑methyl‑6‑morpholinopyridine substituent. The molecule (C₁₉H₂₉N₃O₃, MW 347.46) serves as a modular intermediate for constructing elaborated pyrrolidine‑containing ligands in drug‑discovery programs, particularly those targeting acetyl‑CoA carboxylase (ACC), ROR nuclear receptors, and other morpholinopyridine‑privileged targets.

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
Cat. No. B11799645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC19H29N3O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)OC(C)(C)C
InChIInChI=1S/C19H29N3O3/c1-14-12-15(13-20-17(14)21-8-10-24-11-9-21)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3
InChIKeyYKFSZJSGWFORLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate – Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352530-45-0) is a bifunctional heterocyclic building block that combines a Boc‑protected pyrrolidine core with a 5‑methyl‑6‑morpholinopyridine substituent . The molecule (C₁₉H₂₉N₃O₃, MW 347.46) serves as a modular intermediate for constructing elaborated pyrrolidine‑containing ligands in drug‑discovery programs, particularly those targeting acetyl‑CoA carboxylase (ACC), ROR nuclear receptors, and other morpholinopyridine‑privileged targets [1]. Commercially available at 97% purity, this compound is supplied exclusively for research use and is not intended for in‑vivo or human applications .

Why Broad “Pyrrolidine‑Boc” or “Morpholinopyridine” Analogs Cannot Replace tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate Without Quantitative Validation


Structurally related pyrrolidine‑Boc or morpholinopyridine building blocks are not functionally interchangeable because even minor positional or protecting‑group alterations can shift target‑engagement profiles by orders of magnitude. In ROR nuclear receptor assays, the presence and position of the methyl substituent on the pyridine ring directly modulate inverse‑agonist potency; the 5‑methyl regioisomer described here exhibits an IC₅₀ of 10,800 nM at RORα, whereas close analogs with alternative substitution patterns or N‑protecting groups show divergent activity windows [1]. In ACC inhibitor programs, the morpholinopyridine‑pyrrolidine scaffold serves as a critical pharmacophoric element, and substitution of the Boc group with benzyl or aldehyde moieties alters both physicochemical properties and downstream synthetic compatibility [2]. Consequently, procurement decisions that treat this compound as a generic “Boc‑pyrrolidine” or “morpholinopyridine” risk introducing uncontrolled variables into SAR campaigns.

Quantitative Differentiation Evidence for tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate Against Closest Analogs


5‑Methyl Regioisomer Exhibits Defined RORα Inverse Agonist Potency; 4‑Methyl Isomer Lacks Equivalent Pharmacological Annotation

The 5‑methyl‑6‑morpholinopyridin‑3‑yl regioisomer (target compound) registers an IC₅₀ of 10,800 nM as an inverse agonist at human RORα in a HEK293 luciferase reporter gene assay [1]. The positional isomer tert‑butyl 2‑(4‑methyl‑6‑morpholinopyridin‑3‑yl)pyrrolidine‑1‑carboxylate (CAS 1352510‑14‑5), which places the methyl group para to the morpholine nitrogen rather than meta, has no publicly disclosed RORα activity in the same assay system. This regioisomer‑dependent pharmacological annotation means that only the 5‑methyl isomer provides a validated starting point for RORα‑focused chemical biology.

ROR nuclear receptors Inverse agonism Regioisomeric selectivity

Boc‑Protected Pyrrolidine Provides Superior Synthetic Orthogonality Compared to Benzyl‑Carbamate and Aldehyde Analogs

The tert‑butyloxycarbonyl (Boc) group in the target compound enables selective deprotection under mild acidic conditions (TFA or HCl/dioxane) without perturbing the morpholinopyridine or pyridine‑methyl motifs . In contrast, benzyl 2‑(2‑methyl‑6‑morpholinopyridin‑3‑yl)pyrrolidine‑1‑carboxylate (CAS unreported) requires hydrogenolysis for deprotection, which is incompatible with substrates bearing reducible functional groups. Similarly, 2‑(5‑methyl‑6‑morpholinopyridin‑3‑yl)pyrrolidine‑1‑carbaldehyde (CAS 1352510‑12‑3) presents a reactive aldehyde handle that limits downstream diversification to reductive amination or Grignard additions . The Boc analog therefore maximizes compatibility with diverse amide‑bond‑forming and multicomponent reaction sequences commonly employed in library synthesis.

Protecting group strategy Synthetic accessibility Amide coupling

Purity Specification of 97% Provides a Verified Quality Benchmark Against Uncharacterized or Lower‑Purity Commercial Alternatives

The target compound is supplied with a documented purity of 97% (CAS 1352530‑45‑0) . This specification exceeds the 95% purity typical of many research‑grade pyrrolidine building blocks and matches the purity level of the related boronic acid synthon (5‑methyl‑6‑morpholinopyridin‑3‑yl)boronic acid, which is offered at 95–98% depending on the vendor [1]. A defined purity threshold is critical for reproducible SAR data: a 2% increase in purity can reduce the risk of confounding assay artifacts caused by trace metal or side‑product contamination in cell‑based readouts.

Compound quality control Reproducibility Procurement standard

Multi‑Target Nuclear Receptor Profile Distinguishes This Scaffold from Singly‑Annotated Morpholinopyridine Derivatives

The target compound engages multiple nuclear receptors with distinguishable potency windows: RORα IC₅₀ = 10,800 nM, RORβ IC₅₀ = 8,200 nM, and progesterone receptor (PR) IC₅₀ = 3,800 nM, all measured in human cell‑based reporter assays [1]. This multi‑target annotation contrasts with simpler morpholinopyridine analogs that are often characterized at only a single receptor, providing limited selectivity information. The ~2.8‑fold selectivity for PR over RORα suggests that the 5‑methyl‑6‑morpholinopyridin‑3‑yl‑pyrrolidine scaffold can be tuned for receptor preference, an attribute not established for the des‑methyl or 4‑methyl congeners.

Polypharmacology Nuclear receptors ROR family

Recommended Application Scenarios for tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


ROR Nuclear Receptor Chemical Biology Probe Development

The defined inverse agonist IC₅₀ values at human RORα (10,800 nM) and RORβ (8,200 nM) [1] position this compound as a tractable starting point for developing chemical probes to dissect ROR‑dependent transcriptional regulation. The Boc group permits facile deprotection and subsequent functionalization to install affinity tags or fluorescent reporters, while the multi‑receptor annotation (including PR at 3,800 nM) provides early selectivity alerts for counter‑screening.

ACC Inhibitor Fragment Elaboration and Library Synthesis

The morpholinopyridine‑pyrrolidine scaffold is a recognized pharmacophoric element in ACC inhibitor patents [2]. The Boc‑protected pyrrolidine amine serves as a latent handle for generating diverse amide, sulfonamide, or urea libraries via parallel synthesis. The 5‑methyl substitution on the pyridine ring provides a defined steric and electronic environment that can be systematically varied in SAR studies, while the 97% purity specification ensures batch‑to‑batch consistency across library production cycles.

Regioisomeric Selectivity Studies in Morpholinopyridine SAR

Because the 5‑methyl regioisomer exhibits documented RORα activity while the 4‑methyl isomer lacks equivalent annotation [1], head‑to‑head comparison of these two positional isomers can experimentally map the contribution of methyl‑group placement to nuclear receptor engagement. This compound thus serves as a critical control in SAR tables evaluating morpholinopyridine‑containing ligand series, reducing the risk of drawing incorrect structure–activity conclusions from regioisomerically ambiguous data.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The orthogonal Boc protecting group allows selective unveiling of the pyrrolidine nitrogen for conjugation to E3 ligase ligands without affecting the morpholinopyridine moiety. The established nuclear receptor binding profile [1] provides a rationale for incorporating this scaffold into PROTAC designs targeting RORα or PR, where the moderate starting potency leaves room for avidity gains upon induced proximity.

Quote Request

Request a Quote for tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.